molecular formula C16H15FN2O3S2 B2675013 Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 687562-56-7

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No.: B2675013
CAS No.: 687562-56-7
M. Wt: 366.43
InChI Key: SJZTUJZHWVCCIX-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H15FN2O3S2 and its molecular weight is 366.43. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C21H15F4N3O3S2
  • Molecular Weight : 497.5 g/mol
  • CAS Number : 877654-45-0

The presence of a fluorophenyl group and a thieno[3,2-d]pyrimidine core suggests potential interactions with biological targets relevant for therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, nucleoside analogues derived from pyrimidine scaffolds have demonstrated effective inhibition against Hepatitis B Virus (HBV) and other viral pathogens. In particular, compounds that incorporate thieno[3,2-d]pyrimidine moieties have been reported to exhibit significant antiviral activities.

  • Case Study : A related compound demonstrated an EC50 value of 7.8 nM against HBV in cell-based assays, indicating the potential efficacy of thieno[3,2-d]pyrimidine derivatives in antiviral therapy .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine derivatives have also shown promise in antimicrobial applications. The structural characteristics of this compound may contribute to its activity against various bacterial strains.

Microbial Strain Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansMinimal Activity

The proposed mechanism of action for this compound involves interference with viral replication processes or bacterial cell wall synthesis. The thienopyrimidine core may inhibit essential enzymes involved in nucleic acid synthesis or cellular metabolism.

Synthesis and Derivatives

The synthesis of this compound has been documented in various studies focusing on the modification of thienopyrimidine derivatives to enhance biological activity. These modifications often aim to improve solubility and bioavailability while maintaining or enhancing pharmacological effects.

Synthetic Route Example:

  • Starting Materials : Appropriate thienopyrimidine precursors.
  • Reagents : Use of thiol compounds for thioether formation.
  • Reaction Conditions : Typically involves refluxing in organic solvents followed by purification through chromatography.

Properties

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZTUJZHWVCCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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